

An In-depth Technical Guide to the Chemical Properties of Diethyl Methylmalonate

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Compound of Interest

Compound Name: Diethyl methylmalonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **diethyl methylmalonate**, a versatile intermediate in organic synthesis. The document details its physical characteristics, spectroscopic data, and key chemical reactions, including synthesis, alkylation, hydrolysis, and decarboxylation. Detailed experimental protocols are provided for significant transformations, and logical workflows are illustrated using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize **diethyl methylmalonate** in their work.

Introduction

Diethyl methylmalonate (CAS No. 609-08-5) is a diester of methylmalonic acid with the chemical formula $C_8H_{14}O_4$.^[1] It is a colorless liquid with a faint, pleasant odor.^[2] Its structure, featuring an active methylene proton flanked by two carboxyl groups, makes it a valuable precursor in a variety of chemical transformations. This reactivity is harnessed in the synthesis of numerous compounds, including pharmaceuticals, fragrances, and other specialty chemicals.^{[3][4]} Notably, it serves as a key building block for non-steroidal anti-inflammatory agents.^[5]

Physical and Chemical Properties

The physical and chemical properties of **diethyl methylmalonate** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 1: Physical Properties of Diethyl Methylmalonate

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₄	[1]
Molecular Weight	174.19 g/mol	[1]
Appearance	Colorless liquid	[3][6]
Boiling Point	198-199 °C (at 760 mmHg)	[7]
Density	1.022 g/mL at 20 °C	[4]
Refractive Index (n _D ²⁰)	1.413	[4]
Flash Point	77.00 °C (170.00 °F)	[8]
Solubility	Slightly soluble in water; soluble in alcohol and oils.	[4][9]

Table 2: Spectroscopic Data of Diethyl Methylmalonate

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
¹ H NMR	Spectra available for review.	[10]
¹³ C NMR	Spectra available for review.	[10]
Infrared (IR) Spectroscopy	Spectra available for review.	[11]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 174. Key fragments often correspond to the loss of ethoxy and carbethoxy groups.	[1]

Chemical Reactivity and Synthesis

The reactivity of **diethyl methylmalonate** is centered around the acidic proton on the α -carbon, which can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Synthesis of Diethyl Methylmalonate

The most common laboratory synthesis of **diethyl methylmalonate** involves the alkylation of diethyl malonate with a methylating agent, such as methyl iodide or methyl bromide, in the presence of a base like sodium ethoxide.^[12]

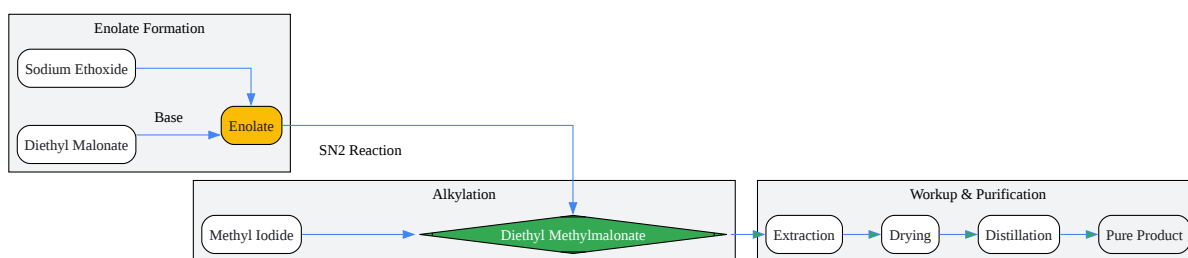
Materials:

- Diethyl malonate
- Sodium ethoxide
- Methyl iodide
- Absolute ethanol
- Diethyl ether
- Anhydrous calcium chloride
- Dilute hydrochloric acid

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
- Diethyl malonate is added dropwise to the stirred sodium ethoxide solution.
- Methyl iodide is then added slowly to the reaction mixture.
- The mixture is refluxed for several hours to ensure the completion of the reaction.

- After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
- The organic layer is washed with water, dried over anhydrous calcium chloride, and the solvent is removed by distillation.
- The crude **diethyl methylmalonate** is purified by vacuum distillation.[12]



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Synthesis of **Diethyl Methylmalonate** Workflow

Further Alkylation

The remaining acidic proton on **diethyl methylmalonate** can be removed by a strong base to form a new enolate, which can then be reacted with another alkyl halide to produce a disubstituted malonic ester. This sequential alkylation allows for the introduction of two different alkyl groups.[13]

Materials:

- **Diethyl methylmalonate**
- Sodium hydride (NaH)

- Alkyl halide (e.g., ethyl bromide)
- Anhydrous N,N-dimethylformamide (DMF)
- Saturated aqueous ammonium chloride

Procedure:

- To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add **diethyl methylmalonate** dropwise.
- Allow the mixture to stir at room temperature for 1 hour.
- Cool the reaction mixture to 0 °C and add the second alkyl halide dropwise.
- Let the reaction proceed at room temperature for 2-4 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.[\[13\]](#)

Hydrolysis and Decarboxylation

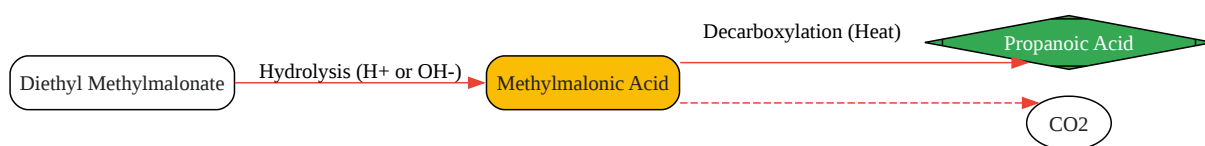
Diethyl methylmalonate can be hydrolyzed to methylmalonic acid under acidic or basic conditions. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding propanoic acid. This sequence is a common strategy in organic synthesis for the preparation of substituted carboxylic acids.[\[14\]](#)

Materials:

- **Diethyl methylmalonate**
- Aqueous hydrochloric acid (or sodium hydroxide solution)

Procedure:

- Hydrolysis: Reflux **diethyl methylmalonate** with an excess of aqueous hydrochloric acid (or sodium hydroxide solution) until the ester is completely hydrolyzed.
- If basic hydrolysis is used, the reaction mixture is acidified with a strong acid to protonate the carboxylate salt.
- Decarboxylation: The aqueous solution containing methylmalonic acid is heated. Carbon dioxide evolves, and the solution is heated until gas evolution ceases.
- The resulting propanoic acid can be isolated by extraction and purified by distillation.[14]



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Hydrolysis and Decarboxylation Pathway

Safety and Handling

Diethyl methylmalonate is a combustible liquid and should be handled with appropriate safety precautions.[15] It may cause irritation to the skin, eyes, and respiratory tract.[9]

- Handling: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[15][16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
- In case of fire: Use carbon dioxide, dry chemical, or foam for extinction.[16]

Applications in Research and Drug Development

Diethyl methylmalonate is a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. Its ability to undergo C-alkylation followed by hydrolysis and decarboxylation provides a straightforward route to a variety of substituted

carboxylic acids, which are common structural motifs in drug molecules.[3][5] It is also used in the synthesis of heterocyclic compounds and as an intermediate in the production of flavors and fragrances.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and reactivity of **diethyl methylmalonate**. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of key processes aim to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective and safe utilization of this important chemical intermediate. Its versatility ensures its continued relevance in the fields of organic synthesis and medicinal chemistry.

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